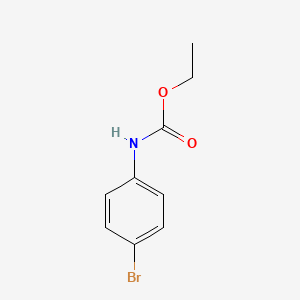

ethyl N-(4-bromophenyl)carbamate

Descripción general

Descripción

Ethyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C9H10BrNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a carbamate group.

Análisis Bioquímico

Biochemical Properties

Ethyl N-(4-bromophenyl)carbamate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to prolonged neurotransmission. This interaction is essential for studying the effects of acetylcholine accumulation in various physiological and pathological conditions .

Cellular Effects

This compound has been shown to influence various cellular processes. It induces apoptosis in certain cell types, such as Rhipicephalus microplus cells, by altering vitellogenesis and oocyte development . Additionally, it inhibits embryogenesis and induces apoptosis independently of acetylcholinesterase inhibition . These effects highlight the compound’s potential as a tool for studying cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, which can affect various physiological processes . Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits low subchronic toxicity in rats, with most observed alterations being reversible . This information is valuable for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Rhipicephalus microplus, the compound exhibited a dose-dependent reduction in the reproductive potential of the tick . At higher doses, this compound acted as an ixodicide, causing lethal effects on larval stages, while at lower doses, it functioned as a growth regulator for nymphal and adult stages . These findings underscore the importance of dosage considerations in experimental design and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an acetylcholinesterase inhibitor. The compound’s metabolism may involve interactions with enzymes and cofactors that modulate its activity and stability. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound in different cellular compartments, influencing its activity and function .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl N-(4-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Hydrolysis: Corresponding amine and ethanol.

Aplicaciones Científicas De Investigación

Biochemical Properties

Ethyl N-(4-bromophenyl)carbamate acts primarily as an acetylcholinesterase inhibitor . This enzyme is crucial for breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other nervous system functions. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the synaptic cleft, leading to prolonged neurotransmission, which is vital for studying cholinergic dysfunctions in various conditions .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry : Utilized as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology : Investigated for its potential as an acaricide, particularly effective against tick populations .

- Medicine : Explored for therapeutic effects due to its role as an enzyme inhibitor .

- Industry : Employed in the production of pharmaceuticals and agrochemicals.

Case Studies and Efficacy

Recent studies have evaluated the efficacy of this compound against different life stages of Rhipicephalus microplus using controlled pen tests. The results are summarized below:

| Life Stage | Treatment Day | Efficacy (%) |

|---|---|---|

| Larval | Day 2 PI | 98.3 |

| Nymph | Day 8 PI | 96.1 |

| Adult | Day 16 PI | 94.4 |

| Average Cumulative Reduction | - | 96.3 |

These findings demonstrate that this compound is highly effective as an ixodicide, particularly targeting larval stages while also acting as a growth regulator for nymphs and adults .

Toxicity and Safety Profile

In terms of safety, this compound exhibits low acute and subchronic toxicity in mammalian models. Studies indicate it does not induce mutagenicity or carcinogenicity, making it a candidate for further agricultural and pharmaceutical research .

Structure-Activity Relationship (SAR)

The presence of the bromine atom significantly influences the compound's biological properties compared to other carbamate derivatives. The following table illustrates key comparisons:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine; potent AChE inhibitor | High efficacy against ticks |

| Ethyl N-phenylcarbamate | Lacks bromine; lower reactivity | Less effective as acaricide |

| Ethyl N-(4-chlorophenyl)carbamate | Contains chlorine; different reactivity | Moderate efficacy |

This comparison highlights how slight modifications in chemical structure can lead to significant differences in biological activity .

Conclusion and Future Directions

This compound shows promising biological activity through its inhibition of acetylcholinesterase and its effectiveness against tick populations. Its low toxicity profile enhances its viability for use in agricultural settings, particularly for tick control in livestock. Future research should focus on optimizing formulations for field applications and exploring its potential therapeutic roles in treating cholinergic dysfunctions.

Mecanismo De Acción

The mechanism of action of ethyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites. This can lead to the disruption of metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

Ethyl N-(4-bromophenyl)carbamate can be compared with other carbamate derivatives, such as:

Ethyl N-phenylcarbamate: Lacks the bromine atom, resulting in different reactivity and applications.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

Ethyl N-(4-chlorophenyl)carbamate: Contains a chlorine atom instead of bromine, affecting its reactivity and biological activity.

This compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Actividad Biológica

Ethyl N-(4-bromophenyl)carbamate, a carbamate derivative, has garnered attention in biochemical research due to its significant biological activities, particularly as an acetylcholinesterase inhibitor and its effects on various cellular processes. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research.

This compound is primarily recognized for its role as an acetylcholinesterase inhibitor . Acetylcholinesterase is essential for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and other nervous system functions. By inhibiting this enzyme, this compound increases acetylcholine levels in the synaptic cleft, leading to prolonged neurotransmission. This property is crucial for understanding its potential therapeutic applications in conditions characterized by cholinergic dysfunction.

The mechanism by which this compound exerts its effects involves binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This interaction not only enhances cholinergic signaling but also influences various physiological processes. Additionally, the compound has been shown to induce apoptosis in certain cell types, such as Rhipicephalus microplus cells, by affecting vitellogenesis and oocyte development .

3. Efficacy Against Rhipicephalus microplus

Recent studies have evaluated the efficacy of this compound against different life stages of the cattle tick Rhipicephalus microplus. In a controlled pen test involving steers, the compound was applied at various stages:

- Larval Stage (Day 2 PI) : 98.3% reduction in hatched larvae.

- Nymph Stage (Day 8 PI) : 96.1% reduction.

- Adult Stage (Day 16 PI) : 94.4% reduction.

The average cumulative reduction across all stages was 96.3%, demonstrating its effectiveness as an ixodicide when targeting larval stages and as a growth regulator for nymphs and adults .

4. Toxicity and Safety Profile

In terms of safety, this compound exhibits low acute and subchronic toxicity in mammalian models. Studies indicate that it does not induce mutagenicity or carcinogenicity, making it a candidate for further research in agricultural and pharmaceutical applications .

5. Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of the bromine atom significantly influences the compound's biological properties compared to other carbamate derivatives. For instance:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine; potent AChE inhibitor | High efficacy against ticks |

| Ethyl N-phenylcarbamate | Lacks bromine; lower reactivity | Less effective as acaricide |

| Ethyl N-(4-chlorophenyl)carbamate | Contains chlorine; different reactivity | Moderate efficacy |

This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity .

6. Conclusion and Future Directions

This compound demonstrates promising biological activity through its inhibition of acetylcholinesterase and its effects on tick populations. Its low toxicity profile enhances its viability for use in agricultural settings, particularly for tick control in livestock. Future studies should focus on optimizing formulations for field applications and exploring its potential therapeutic roles in treating cholinergic dysfunctions.

The ongoing research into this compound could pave the way for innovative solutions in pest management and pharmacology, emphasizing the importance of understanding structure-activity relationships in drug development.

Propiedades

IUPAC Name |

ethyl N-(4-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETBYFYOBYYVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294660 | |

| Record name | ethyl N-(4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7451-53-8 | |

| Record name | NSC97601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.